6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one 6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1251577-16-8
VCID: VC4229872
InChI: InChI=1S/C20H19FN6O2/c21-16-4-2-15(3-5-16)17-6-7-18(28)27(24-17)14-19(29)25-10-12-26(13-11-25)20-22-8-1-9-23-20/h1-9H,10-14H2
SMILES: C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Molecular Formula: C20H19FN6O2
Molecular Weight: 394.41

6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

CAS No.: 1251577-16-8

Cat. No.: VC4229872

Molecular Formula: C20H19FN6O2

Molecular Weight: 394.41

* For research use only. Not for human or veterinary use.

6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one - 1251577-16-8

Specification

CAS No. 1251577-16-8
Molecular Formula C20H19FN6O2
Molecular Weight 394.41
IUPAC Name 6-(4-fluorophenyl)-2-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one
Standard InChI InChI=1S/C20H19FN6O2/c21-16-4-2-15(3-5-16)17-6-7-18(28)27(24-17)14-19(29)25-10-12-26(13-11-25)20-22-8-1-9-23-20/h1-9H,10-14H2
Standard InChI Key IXDFGFSNCJUHSO-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Introduction

The compound 6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic molecule belonging to the pyridazinone class of heterocyclic compounds. Pyridazinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities . This specific compound features a pyridazinone core with a fluorophenyl group and a pyrimidin-2-ylpiperazin-1-yl moiety, which contribute to its potential biological activity and chemical reactivity.

Synthesis Methods

The synthesis of 6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic chemistry reactions. These methods often start with the construction of the pyridazine framework, followed by functionalization steps to introduce the fluorophenyl and pyrimidin-2-ylpiperazin-1-yl groups. Reaction conditions such as temperature, solvent choice, and reaction time can be optimized to enhance yield and purity.

Biological Activities and Potential Applications

Compounds similar to 6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one have shown significant anti-inflammatory and analgesic properties, suggesting potential therapeutic applications. The presence of a fluorophenyl group may enhance lipophilicity, which can improve binding affinity to biological targets such as enzymes or receptors involved in disease mechanisms.

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